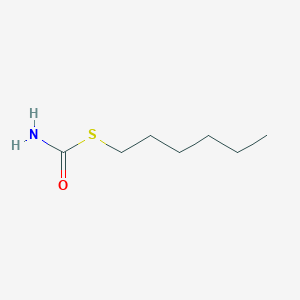![molecular formula C11H21N3O B14139513 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one CAS No. 89020-35-9](/img/structure/B14139513.png)
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is a heterocyclic compound that features both piperidine and diazepane rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and diazepane moieties in its structure suggests that it may exhibit unique biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one typically involves the reaction of piperidine with a suitable diazepane precursor. One common method involves the alkylation of piperidine with a diazepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Functionalized derivatives with diverse chemical properties.
Applications De Recherche Scientifique
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Piperidine derivatives: Compounds like piperine and piperidine itself.
Diazepane derivatives: Compounds such as diazepam and other benzodiazepines.
Uniqueness: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is unique due to the combination of piperidine and diazepane rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Propriétés
Numéro CAS |
89020-35-9 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-(piperidin-1-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-5-9-14(11)10-13-7-3-1-4-8-13/h1-10H2,(H,12,15) |
Clé InChI |
ZQJBLGVNUDGKLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2CCCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



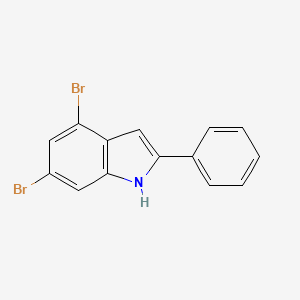
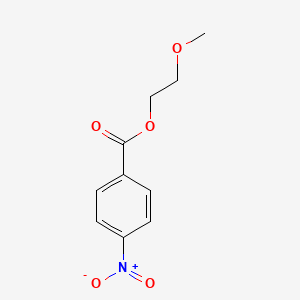
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
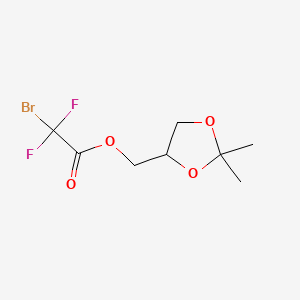
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
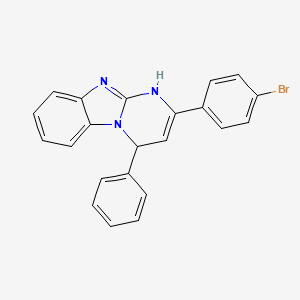
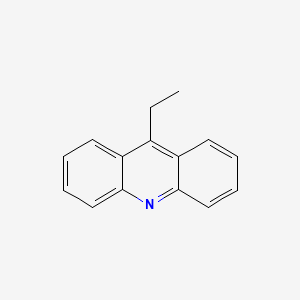
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

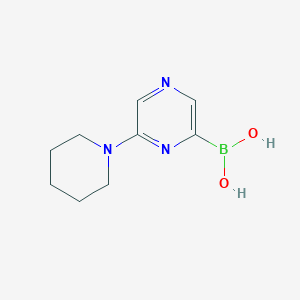
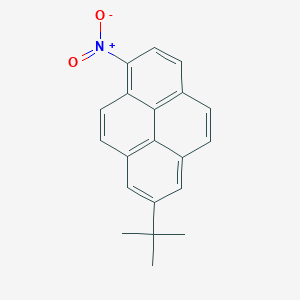
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
